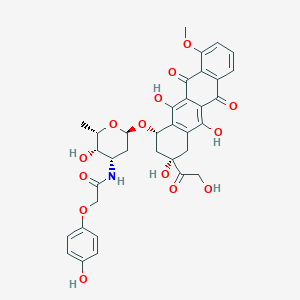

Doxorubicin-N-4-hydroxyphenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

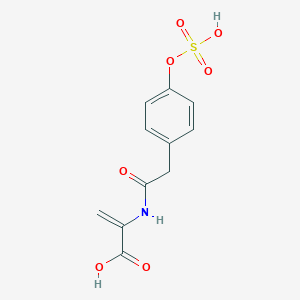

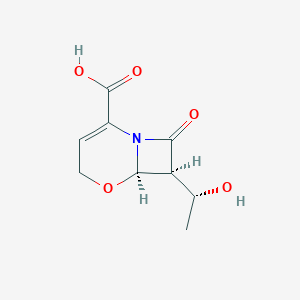

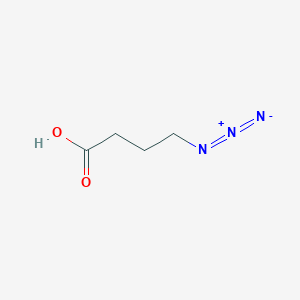

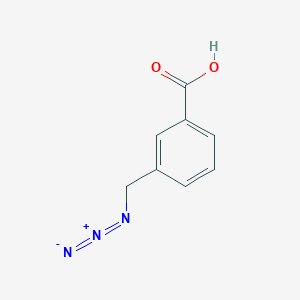

Doxorubicin-N-4-hydroxyphenoxyacetamide is a novel derivative of doxorubicin, a well-known anthracycline antibiotic that has been widely used in cancer chemotherapy. Doxorubicin-N-4-hydroxyphenoxyacetamide is synthesized by modifying the chemical structure of doxorubicin, which has been shown to improve its therapeutic efficacy and reduce its toxicity.

Mécanisme D'action

The mechanism of action of Doxorubicin-N-4-hydroxyphenoxyacetamide is similar to that of doxorubicin, which involves intercalation into DNA, inhibition of topoisomerase II, and generation of free radicals. However, the hydroxyphenoxyacetamide group enhances its DNA-binding affinity and reduces its efflux from cancer cells, leading to increased cytotoxicity.

Effets Biochimiques Et Physiologiques

Doxorubicin-N-4-hydroxyphenoxyacetamide has been shown to induce DNA damage, oxidative stress, and inflammation in cancer cells. It also affects various signaling pathways involved in cell proliferation, survival, and apoptosis. In addition, it has been shown to reduce the expression of multidrug resistance proteins, which are responsible for the resistance of cancer cells to chemotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Doxorubicin-N-4-hydroxyphenoxyacetamide in lab experiments include its high potency, selectivity, and reduced toxicity compared to doxorubicin. However, its synthesis is complex and requires specialized skills and equipment. In addition, its stability and solubility may vary depending on the experimental conditions.

Orientations Futures

For the research on Doxorubicin-N-4-hydroxyphenoxyacetamide include the development of more efficient and scalable synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy in various cancer types and animal models. Other potential applications of Doxorubicin-N-4-hydroxyphenoxyacetamide include the treatment of infectious diseases, such as tuberculosis and malaria, and the development of imaging agents for cancer diagnosis.

Méthodes De Synthèse

The synthesis of Doxorubicin-N-4-hydroxyphenoxyacetamide involves the modification of the chemical structure of doxorubicin by introducing a hydroxyphenoxyacetamide group at the N-4 position of the sugar moiety. This modification is achieved through a series of chemical reactions, including protection, deprotection, coupling, and deprotection steps. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Applications De Recherche Scientifique

Doxorubicin-N-4-hydroxyphenoxyacetamide has been extensively studied for its potential application in cancer chemotherapy. Several in vitro and in vivo studies have demonstrated its superior anticancer activity compared to doxorubicin, as well as its reduced toxicity. It has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells.

Propriétés

Numéro CAS |

131089-08-2 |

|---|---|

Nom du produit |

Doxorubicin-N-4-hydroxyphenoxyacetamide |

Formule moléculaire |

C35H35NO14 |

Poids moléculaire |

693.6 g/mol |

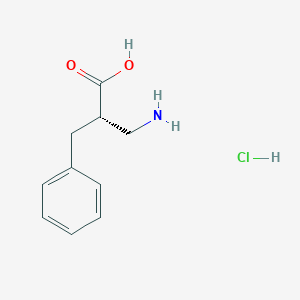

Nom IUPAC |

N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-(4-hydroxyphenoxy)acetamide |

InChI |

InChI=1S/C35H35NO14/c1-15-30(41)20(36-24(40)14-48-17-8-6-16(38)7-9-17)10-25(49-15)50-22-12-35(46,23(39)13-37)11-19-27(22)34(45)29-28(32(19)43)31(42)18-4-3-5-21(47-2)26(18)33(29)44/h3-9,15,20,22,25,30,37-38,41,43,45-46H,10-14H2,1-2H3,(H,36,40)/t15-,20-,22-,25-,30+,35-/m0/s1 |

Clé InChI |

GNIACNJUQXXBPR-BPESXHNNSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)COC6=CC=C(C=C6)O)O |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)COC6=CC=C(C=C6)O)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)COC6=CC=C(C=C6)O)O |

Autres numéros CAS |

131089-08-2 |

Synonymes |

doxorubicin-N-4-hydroxyphenoxyacetamide p-DPO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B164774.png)

![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)